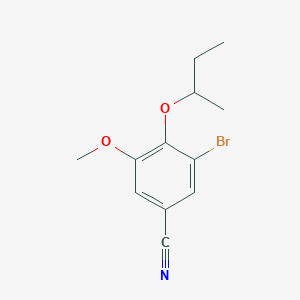![molecular formula C22H26ClN3O4S B4189461 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine](/img/structure/B4189461.png)
1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine
Vue d'ensemble
Description
1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective and potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to an increase in cGMP levels, which in turn promotes vasodilation and smooth muscle relaxation.
Mécanisme D'action
1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine works by selectively inhibiting 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine, an enzyme that is responsible for the degradation of cGMP. Inhibition of 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine leads to an increase in cGMP levels, which in turn promotes vasodilation and smooth muscle relaxation. This mechanism of action is responsible for the therapeutic effects of this compound in the treatment of diseases such as erectile dysfunction and pulmonary arterial hypertension.
Biochemical and Physiological Effects:
1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels in smooth muscle cells, leading to vasodilation and smooth muscle relaxation. This compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine in lab experiments is its potency and selectivity as a 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine inhibitor. This makes it a useful tool for studying the role of cGMP in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine. One area of research is the development of new derivatives of this compound that have improved selectivity and potency as 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine inhibitors. Another area of research is the investigation of the potential use of this compound in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, the role of this compound in the regulation of other physiological processes, such as inflammation and oxidative stress, should be further investigated.
Applications De Recherche Scientifique
1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine, which makes it a promising candidate for the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and Raynaud's phenomenon. In addition, this compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c23-20-16-19(31(28,29)26-10-4-5-11-26)8-9-21(20)30-17-22(27)25-14-12-24(13-15-25)18-6-2-1-3-7-18/h1-3,6-9,16H,4-5,10-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHNBCMSLPMEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-Chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4189382.png)
![1-benzyl-3-(2-furyl)-5-isopropyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4189397.png)
![9-(2,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4189403.png)
![1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4189414.png)

![2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4189421.png)
![4-(3-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4189425.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide](/img/structure/B4189429.png)

![N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4189441.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4189442.png)

![4-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4189455.png)
![7-[chloro(difluoro)methyl]-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4189459.png)